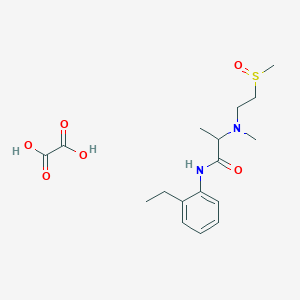
2'-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate is a complex organic compound with a molecular formula of C15-H24-N2-O2-S.C2-H2-O4 . This compound is known for its unique chemical structure, which includes an ethyl group, a methylsulfinylethylamino group, and a propionanilide moiety. It is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate typically involves multiple steps, including nucleophilic substitution and alkylation reactions. One common method involves the reaction of an alkyl halide with an amine to form the desired product. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium hydride, to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfinylethylamino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides and strong bases to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-(N-methylamino)propionanilide
- 2-Ethyl-2-(N-methylsulfonylethylamino)propionanilide
- 2-Ethyl-2-(N-ethylsulfinylethylamino)propionanilide
Uniqueness
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
50765-61-2 |
|---|---|
Molekularformel |
C17H26N2O6S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-[methyl(2-methylsulfinylethyl)amino]propanamide;oxalic acid |
InChI |
InChI=1S/C15H24N2O2S.C2H2O4/c1-5-13-8-6-7-9-14(13)16-15(18)12(2)17(3)10-11-20(4)19;3-1(4)2(5)6/h6-9,12H,5,10-11H2,1-4H3,(H,16,18);(H,3,4)(H,5,6) |
InChI-Schlüssel |
GUVDWNVVQHSEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C)CCS(=O)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



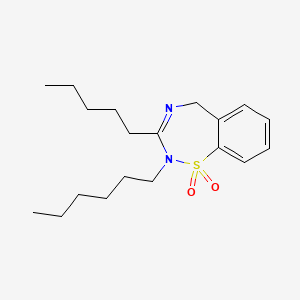
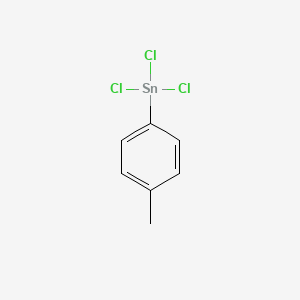
![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)

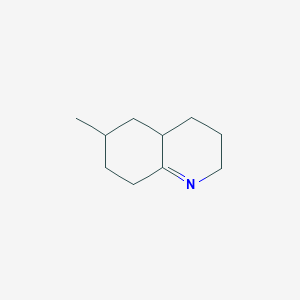
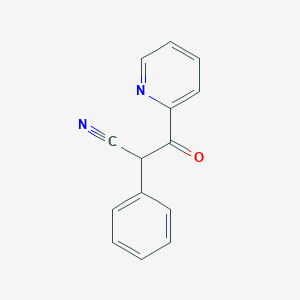
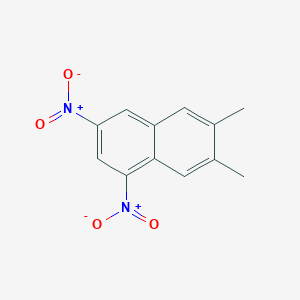
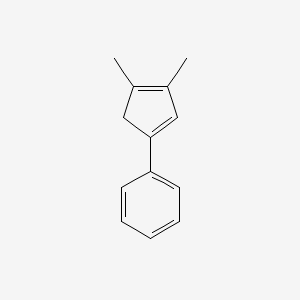
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
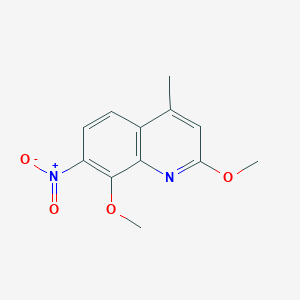
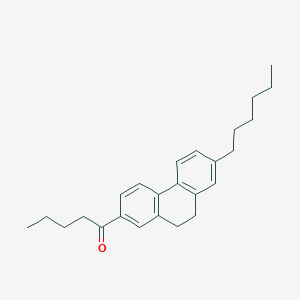
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

